[4-(3-methoxybenzyl)piperazino](4-methoxyphenyl)methanone
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Overview
Description
4-(3-methoxybenzyl)piperazinomethanone: is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a piperazine ring substituted with a methoxybenzyl group and a methoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxybenzyl)piperazinomethanone typically involves the following steps:
Reductive Amination: The initial step involves the reductive amination of 4-methoxybenzaldehyde with piperazine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction forms the intermediate [4-(3-methoxybenzyl)piperazino]methanol.
Acylation: The intermediate is then acylated with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product, 4-(3-methoxybenzyl)piperazinomethanone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-methoxybenzyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities.
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown significant activity against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .
Medicine
In medicinal chemistry, 4-(3-methoxybenzyl)piperazinomethanone is explored for its potential therapeutic applications. It has been investigated for its anticancer, anti-inflammatory, and antiviral activities. The compound’s ability to interact with specific biological targets makes it a promising lead compound for drug development .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its versatile reactivity and biological activity make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3-methoxybenzyl)piperazinomethanone involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular signaling pathways, exerting anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-fluorobenzyl)piperazinomethanone
- 4-(3-bromo-4-methoxybenzyl)piperazinomethanone
Uniqueness
Compared to similar compounds, 4-(3-methoxybenzyl)piperazinomethanone stands out due to its dual methoxy substitutions, which enhance its biological activity and chemical reactivity. The presence of both methoxybenzyl and methoxyphenyl groups provides a unique combination of electronic and steric effects, contributing to its distinct pharmacological profile .
Properties
IUPAC Name |
(4-methoxyphenyl)-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-8-6-17(7-9-18)20(23)22-12-10-21(11-13-22)15-16-4-3-5-19(14-16)25-2/h3-9,14H,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLNSWXJBYNPOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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